Phenyl 2,3-dimethoxybenzoate
Description
Phenyl 2,3-dimethoxybenzoate is an aromatic ester derived from 2,3-dimethoxybenzoic acid and phenol. The phenyl variant likely shares structural similarities, with methoxy groups at the 2- and 3-positions of the benzene ring influencing its electronic and steric properties. Such esters are of interest in coordination chemistry, catalysis, and materials science due to their electron-donating substituents and ability to form stable metal complexes .
Properties
IUPAC Name |
phenyl 2,3-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-13-10-6-9-12(14(13)18-2)15(16)19-11-7-4-3-5-8-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMMYAMKVNRSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Isomers: 2,3-, 3,5-, and 2,6-Dimethoxybenzoates
The position of methoxy groups on the benzene ring critically affects physicochemical properties. Key comparisons are derived from studies on Cu(II) dimethoxybenzoates:
Solubility in Water
- 3,5-Dimethoxybenzoate : Least soluble (order of 10⁻⁵ mol·dm⁻³).
- 2,3-Dimethoxybenzoate : Intermediate solubility (10⁻⁴–10⁻³ mol·dm⁻³).
- 2,6-Dimethoxybenzoate : Most soluble (up to 10⁻² mol·dm⁻³) .
Explanation : The solubility trend (3,5- < 2,3- < 2,6-) arises from competing electronic effects. Methoxy groups in the 3,5-positions exert strong inductive electron-withdrawing effects, reducing carboxylate electron density and hydration capacity. In contrast, 2,6-substituents create steric hindrance, weakening intermolecular interactions and enhancing solubility .
Magnetic Properties
Cu(II) dimethoxybenzoates form dimeric structures with antiferromagnetic interactions. Effective magnetic moments (µeff) at room temperature differ:
Explanation : Higher µeff in 3,5-dimethoxybenzoate indicates weaker antiferromagnetic coupling due to reduced electron density on carboxylate oxygens, leading to less orbital overlap between Cu(II) centers. In 2,3- and 2,6-isomers, stronger metal-oxygen bonds enhance orbital overlap, lowering µeff .
Thermal Decomposition
Dehydration and decomposition pathways vary:
- 2,3-Dimethoxybenzoate :
CuL₂·2H₂O → CuL₂·H₂O → CuL₂ → CuO - 3,5-Dimethoxybenzoate :
CuL₂·2H₂O → CuL₂∑ → CuO - 2,6-Dimethoxybenzoate :
CuL₂·H₂O → CuL₂∑ → CuO .
Explanation : The 3,5-isomer retains water in the inner coordination sphere, requiring higher dehydration temperatures. Steric effects in 2,6- and 2,3-isomers facilitate earlier water loss .
Comparison with Other Benzoate Esters
Phenyl Benzoate (CAS 93-99-2)
- Structure : Lacks methoxy groups.
- Properties : Lower polarity and solubility compared to dimethoxy derivatives. Used as a plasticizer and fragrance component .
Substituted Phenyl Benzoates
- Phenyl 3-(Dimethylamino)benzoate (CAS 929109-50-2): The dimethylamino group enhances electron density, increasing reactivity in nucleophilic substitutions compared to methoxy-substituted analogs .
- Ethyl 2,3-Dimethoxybenzoate : Shares electronic features with the phenyl variant but exhibits lower molecular weight (241.28 vs. ~272.3 estimated for phenyl ester) and differing solubility profiles .
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